A Technical Guide to (-)-FRM-024: A Potent, CNS-Penetrant Gamma-Secretase Modulator
A Technical Guide to (-)-FRM-024: A Potent, CNS-Penetrant Gamma-Secretase Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-FRM-024 is a potent, central nervous system (CNS) penetrant gamma-secretase modulator (GSM) identified as a potential therapeutic agent for familial Alzheimer's disease. As a stereoisomer of the preclinical candidate FRM-024, this small molecule selectively modulates the activity of γ-secretase, an enzyme complex pivotal in the production of amyloid-beta (Aβ) peptides. Unlike γ-secretase inhibitors which block the enzyme's activity and can lead to mechanism-based toxicities, (-)-FRM-024 allosterically modulates the enzyme to favor the production of shorter, less amyloidogenic Aβ peptides over the highly fibrillogenic Aβ42 species. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data for (-)-FRM-024, based on available scientific literature.
Chemical Structure and Properties
(-)-FRM-024 is a complex heterocyclic molecule with the systematic IUPAC name (+)-cis-5-(4-chlorophenyl)-6-cyclopropyl-3-(6-methoxy-5-(4-methyl-1H-imidazole-1-yl)pyridin-2-yl)-5,6-dihydro-4H-1,2,4-oxadiazine.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₂ClN₅O₂ | [Bursavich et al., 2021] |
| Molecular Weight | 423.90 g/mol | [Bursavich et al., 2021] |
| CAS Number | 2085780-85-2 | N/A |
| Appearance | Off-white to light yellow solid | N/A |
| SMILES | ClC1=CC=C(C=C1)[C@H]2--INVALID-LINK--ON=C(C4=CC=C(N5C=C(N=C5)C)C(OC)=N4)N2 | N/A |
Mechanism of Action: Modulation of Gamma-Secretase
(-)-FRM-024 acts as a gamma-secretase modulator (GSM). The γ-secretase complex is a multi-subunit protease responsible for the final cleavage of the amyloid precursor protein (APP), leading to the generation of Aβ peptides of varying lengths.[1] In Alzheimer's disease, an imbalance in Aβ production, particularly an overproduction of the Aβ42 peptide, is a key pathological event leading to the formation of amyloid plaques in the brain.
Instead of inhibiting the overall activity of γ-secretase, which is crucial for the processing of other important substrates like Notch, (-)-FRM-024 binds to an allosteric site on the enzyme complex. This binding induces a conformational change that shifts the cleavage preference of γ-secretase, resulting in a decrease in the production of the aggregation-prone Aβ42 and an increase in the production of shorter, more soluble, and less toxic Aβ peptides, such as Aβ37 and Aβ38.
Diagram of the Gamma-Secretase Signaling Pathway and the Action of (-)-FRM-024
Caption: Gamma-secretase pathway modulation by (-)-FRM-024.
Preclinical Data
The following tables summarize the key preclinical data for (-)-FRM-024 and its related compounds, demonstrating its potency, efficacy, and pharmacokinetic properties.
Table 1: In Vitro Potency
| Compound | Assay | IC₅₀ (nM) for Aβ42 Reduction | Reference |
| Compound 2 (related pyridazine (B1198779) GSM) | SH-SY5Y-APP cell-based | 4.1 | [Rogers et al., 2021][3] |
| Compound 3 (related pyridazine GSM) | SH-SY5Y-APP cell-based | 5.3 | [Rogers et al., 2021][3] |
Table 2: In Vivo Efficacy in Rodents
| Compound | Animal Model | Dose (mg/kg, oral) | Timepoint | % Aβ42 Reduction in Brain | % Aβ42 Reduction in Plasma | Reference |
| Compound 2 (related pyridazine GSM) | C57BL/6J mice | 10 | 9 days | Not detected | ~60% | [Rogers et al., 2021][3] |
| Compound 2 (related pyridazine GSM) | C57BL/6J mice | 30 | 9 days | Not detected | ~80% | [Rogers et al., 2021][3] |
| Compound 3 (related pyridazine GSM) | C57BL/6J mice | 10 | 9 days | Not detected | ~50% | [Rogers et al., 2021][3] |
| Compound 3 (related pyridazine GSM) | C57BL/6J mice | 30 | 9 days | Not detected | ~75% | [Rogers et al., 2021][3] |
| Oxadiazine Lead 47 (structurally related) | Rodent | 30 | N/A | Robust reduction | N/A | [Bursavich et al., 2021][4] |
Note: Data for (-)-FRM-024 itself is part of the broader disclosure on oxadiazine GSMs, with specific values for the lead compound highlighted in the primary literature.
Table 3: Pharmacokinetic Properties
| Compound | Species | Brain-to-Plasma Ratio (Kp) | CNS Penetration | Reference |
| (-)-FRM-024 (and related oxadiazines) | Rodent | N/A | Potent CNS-penetrant | [Bursavich et al., 2021][1] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies used in the preclinical evaluation of gamma-secretase modulators like (-)-FRM-024.
In Vitro Gamma-Secretase Modulation Assay
Objective: To determine the in vitro potency of the test compound in modulating γ-secretase activity, specifically by measuring the reduction in Aβ42 and the increase in shorter Aβ peptides.
General Protocol:
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Cell Culture: A human neuroblastoma cell line, such as SH-SY5Y, stably overexpressing human APP (SH-SY5Y-APP) is commonly used.[3] Cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
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Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere. The test compound, dissolved in a suitable solvent like DMSO, is added to the culture medium at various concentrations.
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Incubation: The cells are incubated with the compound for a defined period, typically 18-24 hours, to allow for APP processing and Aβ secretion.
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Sample Collection: The conditioned medium is collected, and cell viability is assessed using a standard method (e.g., MTT assay) to rule out cytotoxicity.
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Aβ Quantification: The concentrations of Aβ42, Aβ40, and Aβ38 in the conditioned medium are measured using specific sandwich enzyme-linked immunosorbent assays (ELISAs) or Meso Scale Discovery (MSD) multiplex assays.[3]
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Data Analysis: The IC₅₀ value for Aβ42 reduction and the EC₅₀ for Aβ38 elevation are calculated from the dose-response curves.
Diagram of the In Vitro Assay Workflow
References
- 1. Discovery of the Oxadiazine FRM-024: A Potent CNS-Penetrant Gamma Secretase Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
